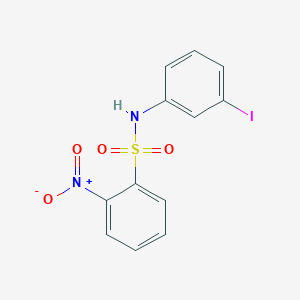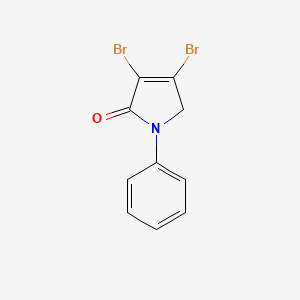
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one: is an organic compound that belongs to the class of pyrrolones It is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyrrolone ring and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one typically involves the bromination of 1-phenyl-1H-pyrrol-2(5H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete bromination.
Catalysts: Sometimes, a catalyst like iron(III) bromide can be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 1-phenyl-1H-pyrrol-2(5H)-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 1-phenyl-1H-pyrrol-2(5H)-one.
Oxidation: Compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-pyrrol-2(5H)-one: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3-Bromo-1-phenyl-1H-pyrrol-2(5H)-one: Contains only one bromine atom, leading to different reactivity and applications.
4-Bromo-1-phenyl-1H-pyrrol-2(5H)-one: Similar to the above but with the bromine atom at a different position.
Uniqueness
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C10H7Br2NO |
|---|---|
Peso molecular |
316.98 g/mol |
Nombre IUPAC |
3,4-dibromo-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H7Br2NO/c11-8-6-13(10(14)9(8)12)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
XCXPXDIZMSJNDA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



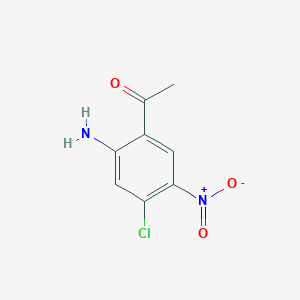
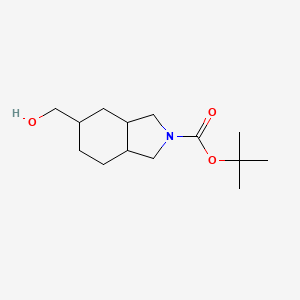
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
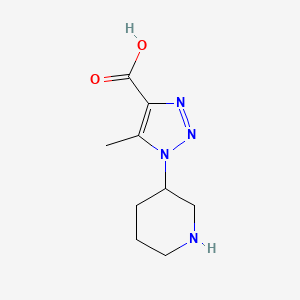
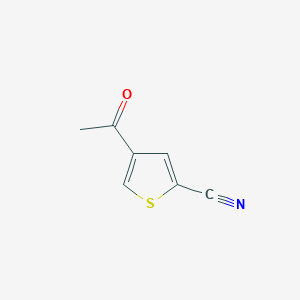

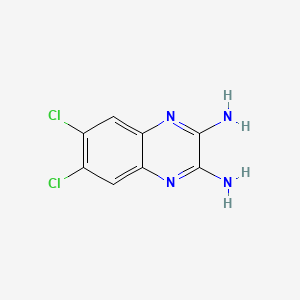
![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)

![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)
